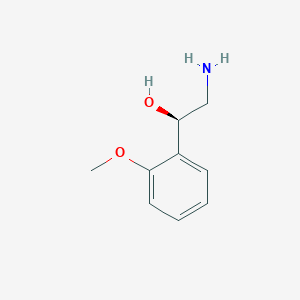

(1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol” is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 . The compound is also known as “(1R)-1-(2-methoxyphenyl)ethanol” and has the InChI code "1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m1/s1" .

Molecular Structure Analysis

The molecule contains a total of 42 bonds, including 21 non-H bonds, 12 multiple bonds, 6 rotatable bonds, and 12 aromatic bonds .Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 261.8±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 52.8±3.0 kJ/mol and a flash point of 100.7±14.6 °C . The compound has a refractive index of 1.524 and a molar refractivity of 44.0±0.3 cm3 .Scientific Research Applications

- Antitumor Activity : Copper (II) complexes, including those containing (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol, exhibit cytotoxicity against tumor cells. The spatial structure of the central copper atom influences this effect, and modifications in ligand coordination can enhance antitumor efficacy .

- Potential Antitumor Drug Candidates : Coordination compounds involving copper are being explored in clinical trials as potential antitumor agents .

- Key Intermediate : (1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol serves as a valuable intermediate for synthesizing various bioactive compounds. Its unique structure allows for diverse functionalization and subsequent transformations .

- Hydrogen Bonding Studies : Researchers investigate the hydrogen bonding interactions of this compound using techniques such as UV, FTIR, mass spectrometry, and X-ray crystallography. Understanding these interactions contributes to our knowledge of molecular recognition and biological processes .

- Palladium-Catalyzed Reactions : The compound’s functional groups can participate in palladium-catalyzed reactions. For instance, it can serve as a substrate for N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complexes, leading to diverse chemical transformations .

- X-ray Structure Determination : Researchers have characterized the title compound using X-ray diffraction analysis. The crystallographic data provide insights into its three-dimensional arrangement and bonding patterns .

Medicinal Chemistry and Drug Development

Organic Synthesis

Chemical Biology

Catalysis and Synthetic Chemistry

Crystallography and Structural Studies

Safety and Hazards

properties

IUPAC Name |

(1R)-2-amino-1-(2-methoxyphenyl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5,8,11H,6,10H2,1H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFKFOKAPPGUOP-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1[C@H](CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R)-2-amino-1-(2-methoxyphenyl)ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2382886.png)

![3-[2-(Benzenesulfonyl)-5-(furan-2-yl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-ethoxyquinoline](/img/structure/B2382891.png)

![1-[(4-Methoxyphenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2382893.png)

![N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2382895.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(4-fluorophenoxy)ethanone](/img/structure/B2382898.png)

![(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2382900.png)

![Ethyl 4-(2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2382901.png)

![4-butoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2382903.png)